molecular formula C9H16N4O B2595680 5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1527702-21-1

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2595680
CAS No.: 1527702-21-1
M. Wt: 196.254
InChI Key: SHKZRYYZDDCCAN-UHFFFAOYSA-N
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Description

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with butylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of automated systems and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the butyl group, which may affect its biological activity and solubility.

    5-Amino-1-ethyl-1H-pyrazole-4-carboxamide: Similar structure but with an ethyl group instead of a butyl group, leading to different chemical properties.

Uniqueness

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the butyl group, which can influence its lipophilicity, solubility, and overall biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs .

Properties

IUPAC Name

5-amino-N-butyl-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)7-6-12-13(2)8(7)10/h6H,3-5,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKZRYYZDDCCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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